molecular formula C25H21N3O5S B298888 5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid

5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid

Cat. No. B298888
M. Wt: 475.5 g/mol
InChI Key: YTMQMZVFGTYLGN-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is also known as DMTB, and it is a derivative of the well-known drug methotrexate. DMTB has been found to have a variety of interesting properties, including anti-inflammatory and anti-tumor effects. In

Mechanism of Action

The mechanism of action of DMTB is not fully understood, but it is thought to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme that is involved in the synthesis of DNA and RNA. By inhibiting DHFR, DMTB can prevent the growth and division of cancer cells. It is also thought to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DMTB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, DMTB has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DMTB in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using DMTB is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on DMTB. One area of interest is in the development of new cancer treatments based on DMTB. Another potential direction is in the development of new anti-inflammatory drugs based on DMTB. Finally, there is also interest in exploring the antioxidant properties of DMTB and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, DMTB is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a variety of interesting properties, including anti-inflammatory and anti-tumor effects. The synthesis method of DMTB involves several steps, and its mechanism of action is thought to involve the inhibition of dihydrofolate reductase. DMTB has been found to have a variety of biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. Finally, there are several potential future directions for research on DMTB, including the development of new cancer treatments, anti-inflammatory drugs, and the exploration of its antioxidant properties.

Synthesis Methods

The synthesis of DMTB involves several steps, starting with the reaction of 2,5-dimethylpyrrole with 4-methylaniline to form the corresponding imine. This imine is then reacted with thiosemicarbazide to form the thiazole ring. The resulting compound is then reacted with 2-bromoacetic acid to form the carboxylic acid group, and finally, the benzene ring is added via a palladium-catalyzed coupling reaction.

Scientific Research Applications

DMTB has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMTB has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-inflammatory effects, which could make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis.

properties

Product Name

5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C25H21N3O5S/c1-13-4-6-19(7-5-13)26-25-27-22(29)21(34-25)12-16-8-14(2)28(15(16)3)20-10-17(23(30)31)9-18(11-20)24(32)33/h4-12H,1-3H3,(H,30,31)(H,32,33)(H,26,27,29)/b21-12-

InChI Key

YTMQMZVFGTYLGN-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C)/S2

SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C)S2

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.